molecular formula C10H13FO2 B8032460 3-Butoxy-2-fluorophenol

3-Butoxy-2-fluorophenol

Cat. No.: B8032460
M. Wt: 184.21 g/mol
InChI Key: MDPZXZDPLNNMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butoxy-2-fluorophenol is an organic compound with the molecular formula C10H13FO2 It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is substituted by a fluorine atom, and the hydrogen atom in the para position is substituted by a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-2-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction of 2-fluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexanol derivative.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Amino or thio derivatives of the phenol.

Scientific Research Applications

3-Butoxy-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Butoxy-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    2-Fluorophenol: Lacks the butoxy group, resulting in different chemical and biological properties.

    3-Butoxyphenol: Lacks the fluorine atom, affecting its reactivity and interactions.

    4-Butoxy-2-fluorophenol: The butoxy group is in the para position, leading to different steric and electronic effects.

Uniqueness: 3-Butoxy-2-fluorophenol is unique due to the combined presence of the butoxy and fluorine substituents, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups on the phenol ring allows for unique interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-butoxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-3-7-13-9-6-4-5-8(12)10(9)11/h4-6,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPZXZDPLNNMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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